molecular formula C14H9BrN2 B2698317 2-Bromo-4-phenylquinazoline CAS No. 354574-58-6

2-Bromo-4-phenylquinazoline

Cat. No. B2698317
M. Wt: 285.144
InChI Key: JPIYIAGTHDVLKD-UHFFFAOYSA-N
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Description

2-Bromo-4-phenylquinazoline is a chemical compound with the molecular formula C14H9BrN2 . It is a derivative of quinazoline, a class of compounds that have drawn significant attention due to their wide range of biological activities .


Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. One efficient and green synthesis method involves t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions . Another method involves the coupling of imine and electron-rich alkene in a Povarov imino-Diels-Alder reaction .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-phenylquinazoline consists of a quinazoline core, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to a benzene ring . The compound also contains a bromine atom, which contributes to its unique properties .


Chemical Reactions Analysis

Quinazoline derivatives, including 2-Bromo-4-phenylquinazoline, are known for their reactivity as intermediates in the synthesis of other quinazoline analogues and their ring-expanded derivatives . They can undergo various chemical transformations, contributing to their wide range of biological activities .

Scientific Research Applications

Antiviral and Cytotoxic Activities

A study by Selvam et al. (2010) in "Indian Journal of Pharmaceutical Sciences" highlighted the synthesis of novel quinazolin-4(3H)-ones, including derivatives of 2-Bromo-4-phenylquinazoline, for their antiviral and cytotoxic activities. These compounds showed distinct antiviral activity against Herpes simplex and vaccinia viruses, demonstrating the potential of 2-Bromo-4-phenylquinazoline derivatives in antiviral research (Selvam et al., 2010).

Synthesis and Chemical Reactions

He et al. (2016) in "Angewandte Chemie" explored the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, providing insights into the chemical reactions and intermediates related to bromo-substituted quinazolines. This study contributes to the understanding of the chemical properties and synthesis routes for compounds like 2-Bromo-4-phenylquinazoline (He et al., 2016).

Cardiac Fibrosis Treatment

Research by Zhangxu He et al. (2021) in "Acta Pharmaceutica Sinica. B" described the discovery of novel 4-phenylquinazoline-based inhibitors, including derivatives of 2-Bromo-4-phenylquinazoline, as potential treatments for cardiac fibrosis. This study highlights the therapeutic potential of these compounds in cardiovascular diseases (Zhangxu He et al., 2021).

Inhibitors of BCRP

A study by Juvale and Wiese (2012) in "Bioorganic & Medicinal Chemistry Letters" investigated various 2-phenylquinazolines as inhibitors of BCRP (Breast Cancer Resistance Protein). Their findings are relevant for the development of compounds like 2-Bromo-4-phenylquinazoline as potential therapeutic agents in cancer treatment (Juvale & Wiese, 2012).

Pharmacological Activities

Research by Rajveer et al. (2010) in the "International Journal of Pharma and Bio Sciences" focused on the synthesis of 6-bromoquinazolinone derivatives, including those related to 2-Bromo-4-phenylquinazoline, for their pharmacological activities like anti-inflammatory, analgesic, and anti-bacterial activities (Rajveer et al., 2010).

Cytotoxicity Studies

A study by Khoza et al. (2015) in "Molecules" synthesized novel imidazo[1,2-c]quinazolines, related to 2-Bromo-4-phenylquinazoline, and evaluated their cytotoxicity against various cancer cell lines. This research provides valuable information on the potential use of these compounds in cancer research (Khoza et al., 2015).

Safety And Hazards

While specific safety and hazard information for 2-Bromo-4-phenylquinazoline was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Future Directions

Quinazoline derivatives, including 2-Bromo-4-phenylquinazoline, continue to attract interest due to their diverse biological activities. Future research may focus on designing and synthesizing new derivatives or analogues to treat various diseases . Additionally, the development of more efficient and environmentally friendly synthesis methods may also be a focus of future research .

properties

IUPAC Name

2-bromo-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIYIAGTHDVLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-phenylquinazoline

Citations

For This Compound
1
Citations
O Sugimoto, M Mori, K Moriya, K Tanji - Helvetica Chimica Acta, 2001 - Wiley Online Library
The phosphonium salts 1 and 2 prepared from triphenylphosphine and N‐halogenosuccinimide proved to be applicable to the conversion of amide compounds. Especially, …
Number of citations: 48 onlinelibrary.wiley.com

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